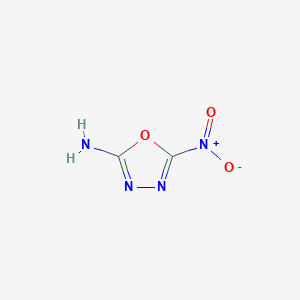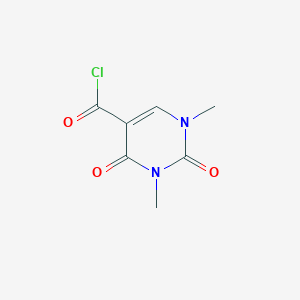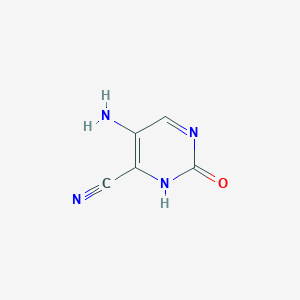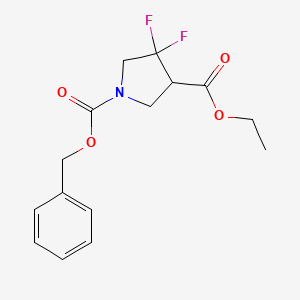
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C15H17F2NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-benzyl-3-ethylpyrrolidine-1,3-dicarboxylate with a fluorinating agent to introduce the difluoro groups at the 4-position of the pyrrolidine ring . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are common practices to ensure consistent product quality .
化学反応の分析
Types of Reactions
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学的研究の応用
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The difluoro groups and the pyrrolidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: This compound lacks the difluoro groups and has an oxo group at the 4-position.
1-Benzyl 3-ethyl 4,4-dichloropyrrolidine-1,3-dicarboxylate: Similar structure but with chlorine atoms instead of fluorine.
1-Benzyl 3-ethyl 4,4-dibromopyrrolidine-1,3-dicarboxylate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is unique due to the presence of difluoro groups, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C15H17F2NO4 |
|---|---|
分子量 |
313.30 g/mol |
IUPAC名 |
1-O-benzyl 3-O-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H17F2NO4/c1-2-21-13(19)12-8-18(10-15(12,16)17)14(20)22-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChIキー |
JNUPCZAJCCFRLQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CN(CC1(F)F)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




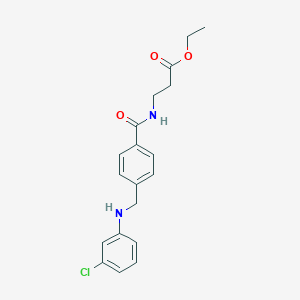

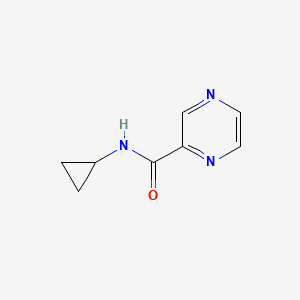
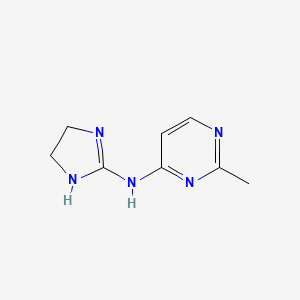
![2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B13102173.png)
![8,8'-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13102184.png)
![17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8,10,12,19(28),21,23,25,29,31,33,35,38,40,42-octadecaene-4,7,14,20,27,37-hexone](/img/structure/B13102188.png)

![4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102193.png)
